1-(3-methoxypropyl)-9-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-(3-methoxypropyl)-9-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antifungal Applications
Pyrido[2,3-d]pyrimidine derivatives have shown significant antifungal activities, indicating their potential in the development of new antifungal agents. Compounds with similar structures have been synthesized and evaluated for their biological activities, highlighting the versatility of this scaffold in medicinal chemistry (Hanafy, 2011).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar frameworks have demonstrated anti-inflammatory and analgesic properties. These findings suggest the possibility of developing new therapeutic agents based on modifications of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core for treating inflammation and pain (Abu‐Hashem et al., 2020).
Cytotoxicity Against Cancer Cells
The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential use of these compounds in cancer therapy (Hassan et al., 2014).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity. Such studies underscore the potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in the development of antiviral agents, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1990).
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(4-propan-2-ylphenyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-16(2)18-8-10-19(11-9-18)26-24(30)21-15-20-23(28(21)13-6-14-32-4)27-22-17(3)7-5-12-29(22)25(20)31/h5,7-12,15-16H,6,13-14H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQFGMDTWWCSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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